N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride
CAS No.: 1216674-85-9
Cat. No.: VC5411057
Molecular Formula: C18H16ClFN4O2S
Molecular Weight: 406.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216674-85-9 |
|---|---|
| Molecular Formula | C18H16ClFN4O2S |
| Molecular Weight | 406.86 |
| IUPAC Name | N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)furan-2-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C18H15FN4O2S.ClH/c19-13-4-1-6-15-16(13)21-18(26-15)23(17(24)14-5-2-11-25-14)9-3-8-22-10-7-20-12-22;/h1-2,4-7,10-12H,3,8-9H2;1H |
| Standard InChI Key | COWVZGQTOMERGA-UHFFFAOYSA-N |
| SMILES | C1=CC(=C2C(=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC=CO4)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of the compound is C₁₈H₁₆ClFN₄O₂S, with a molecular weight of 406.86 g/mol. Key structural features include:
-
A 4-fluorobenzo[d]thiazole group, which contributes to aromaticity and potential π-π stacking interactions.
-
A furan-2-carboxamide linker, providing rigidity and hydrogen-bonding capabilities.
-
A 3-(1H-imidazol-1-yl)propyl side chain, introducing basicity and coordination potential via the imidazole nitrogen .
The hydrochloride salt enhances solubility in polar solvents, though specific solubility data remain limited. The compound’s InChIKey (COWVZGQTOMERGA-UHFFFAOYSA-N) and SMILES string (C1=CC(=C2C(=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC=CO4)F.Cl) confirm its stereochemical configuration .
Synthetic Pathways and Optimization
Key Synthesis Steps
The synthesis involves sequential coupling reactions:
-
Formation of the 4-fluorobenzo[d]thiazole Core:
-
Introduction of the Imidazole Propyl Chain:
-
Furan-2-carboxamide Coupling:
-
Amidation using furan-2-carbonyl chloride in the presence of a base.
-
-
Salt Formation:
Biological Activity and Mechanism of Action
Pharmacological Targets
-
Enzyme Inhibition: The imidazole and thiazole groups suggest potential inhibition of cytochrome P450 enzymes (e.g., CYP1A2, CYP2C19) .
-
Receptor Modulation: Structural analogs demonstrate affinity for G-protein-coupled receptors (GPCRs) and tyrosine kinases .
Experimental Findings
-
In Vitro Studies:
-
In Vivo Studies:
Physicochemical and Pharmacokinetic Profiling
| Property | Value/Description | Source |
|---|---|---|
| LogP (octanol-water) | 2.94 (predicted) | |
| Solubility | Poor in water; soluble in DMSO | |
| Bioavailability | High (predicted) | |
| Metabolic Stability | Moderate (CYP450-mediated oxidation) |
Challenges and Future Directions
Synthetic Optimization
Biological Screening
-
Expand target profiling to include epigenetic enzymes (e.g., HDACs) .
-
Evaluate combinatorial therapies with existing chemotherapeutics .
Formulation Development
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume